molecular formula C25H25FN4OS B2721299 3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea CAS No. 850934-41-7

3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea

Cat. No. B2721299
CAS RN: 850934-41-7
M. Wt: 448.56
InChI Key: NNGLBONJVPFNNK-UHFFFAOYSA-N
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Description

The compound is a thiourea derivative with various functional groups attached to it. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (the fluorophenyl group, the methoxy-methyl-indol group, and the pyridin-methyl group), followed by their combination using appropriate reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and pyridin-methyl groups are aromatic, while the methoxy-methyl-indol group contains a heterocyclic ring .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the sulfur atom in the thiourea group could result in a compound with a strong odor .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to the specified thiourea derivative have been synthesized and characterized through various techniques, such as FT-IR, NMR, and mass spectrometry. These studies often aim to understand the compound's molecular structure and electronic properties through computational quantum chemical studies and density functional theory (DFT). For instance, Mushtaque et al. (2016) synthesized a thiourea derivative and performed molecular docking and DNA binding studies, indicating potential biological interactions (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

Biological Activities

Several studies explore the biological activities of thiourea derivatives, including antimicrobial, antifungal, and cytotoxic properties. These compounds are evaluated for their potential as therapeutic agents by assessing their effects on various biological targets. For example, research on thiourea derivatives has shown promising antimicrobial activities against specific bacterial strains, suggesting their potential in developing new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it does have biological activity, it could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4OS/c1-17-22(23-14-21(31-2)8-9-24(23)28-17)10-12-30(16-18-5-4-11-27-15-18)25(32)29-20-7-3-6-19(26)13-20/h3-9,11,13-15,28H,10,12,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGLBONJVPFNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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